

SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies

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Compound of Interest

Compound Name: SK-575

Cat. No.: B10823942

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An In-depth Technical Guide on the Discovery and Preclinical Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SK-575 is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the discovery, in vitro and in vivo characterization, and preclinical development of **SK-575**. By forming a specific covalent bond with the Cysteine 481 residue in the BTK active site, **SK-575** achieves sustained target inhibition. Data presented herein demonstrate its high potency in enzymatic and cell-based assays, its selectivity against a panel of homologous kinases, and its efficacy in a preclinical xenograft model of B-cell lymphoma. The favorable pharmacokinetic and safety profile of **SK-575** supports its ongoing development as a potential therapeutic agent for B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its role in the proliferation and survival of both normal and malignant B-cells has made it a validated therapeutic target for various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

SK-575 was identified through a rational drug design and screening program aimed at discovering next-generation covalent BTK inhibitors with improved potency, selectivity, and a

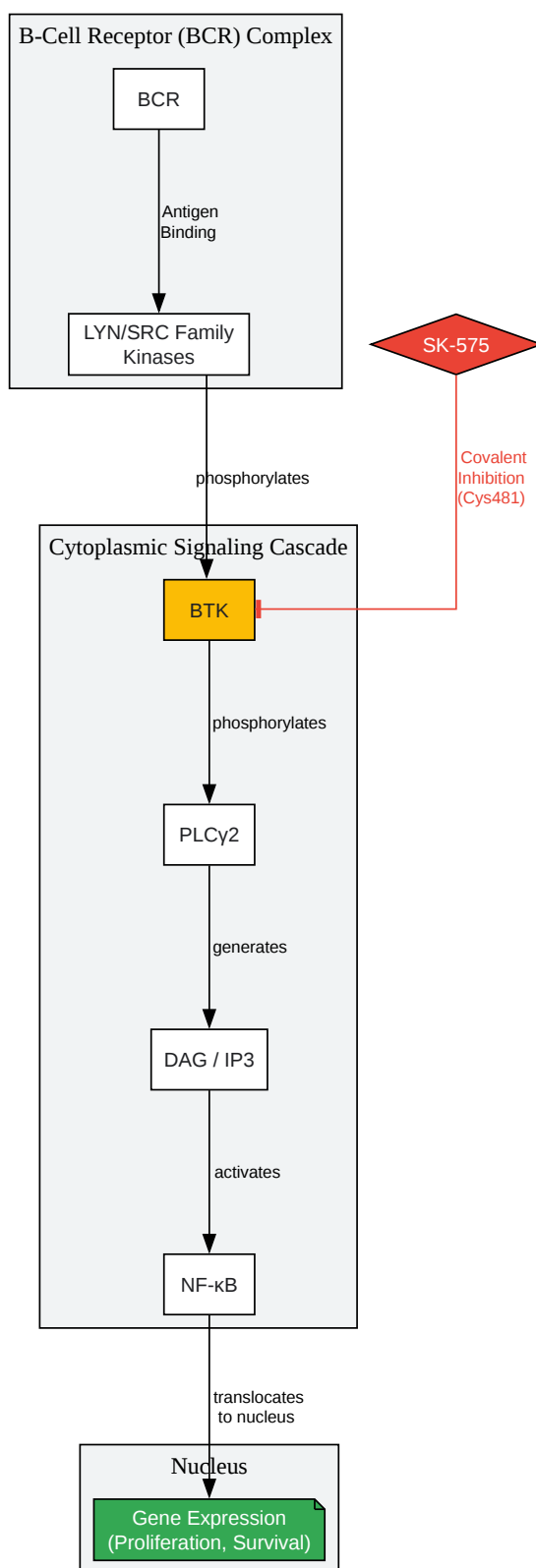
favorable safety profile. This whitepaper provides a comprehensive overview of the preclinical data package for **SK-575**.

Discovery and Optimization

The discovery of **SK-575** began with a high-throughput screen of an in-house library of compounds designed to react with cysteine residues. The initial hit compound, SK-101, demonstrated moderate potency but lacked ideal drug-like properties. A subsequent structure-activity relationship (SAR) campaign focused on optimizing the warhead chemistry and the scaffold to enhance target affinity and selectivity, leading to the identification of **SK-575**.

Mechanism of Action

SK-575 is an irreversible inhibitor that functions by forming a covalent bond with the thiol group of the Cysteine 481 (Cys481) residue located within the ATP-binding pocket of BTK. This targeted covalent inhibition leads to the sustained inactivation of the kinase, effectively blocking downstream signaling pathways essential for B-cell survival and proliferation.



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Caption: BTK Signaling Pathway and **SK-575**'s Mechanism of Action.

In Vitro Characterization

Enzymatic and Cellular Potency

SK-575 demonstrates potent inhibition of BTK enzymatic activity and downstream cellular signaling.

| Assay Type | Metric | Value |
|--|--------|---------|
| Recombinant Human BTK | IC50 | 1.2 nM |
| TMD8 Lymphoma Cell Line (pBTK Y223) | IC50 | 5.8 nM |
| Ramos Lymphoma Cell Line (Anti-IgM induced Ca ²⁺ flux) | IC50 | 8.1 nM |
| TMD8 Lymphoma Cell Line (Viability) | EC50 | 15.3 nM |

Table 1: In Vitro Potency of **SK-575**.

Kinase Selectivity

To assess its specificity, **SK-575** was profiled against a panel of 400 kinases. High selectivity was observed for BTK over other kinases containing a homologous cysteine residue, such as TEC, BMX, and EGFR.

| Kinase | IC50 (nM) | Selectivity (Fold vs. BTK) |
|--------|-----------|----------------------------|
| BTK | 1.2 | 1 |
| TEC | 115 | 96 |
| BMX | 250 | 208 |
| EGFR | > 10,000 | > 8,333 |
| ITK | > 5,000 | > 4,167 |

Table 2: Kinase Selectivity Profile of **SK-575**.

Pharmacokinetics

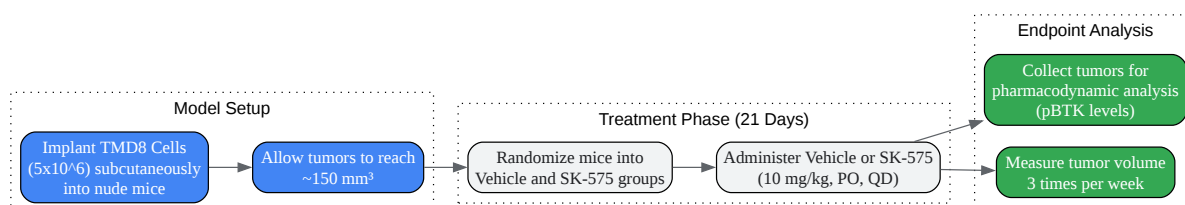
The pharmacokinetic profile of **SK-575** was evaluated in mice and rats following a single oral (PO) or intravenous (IV) dose. The compound exhibits good oral bioavailability and a moderate half-life, supporting a once-daily dosing regimen.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | F (%) |
|---------|--------------|-------|--------------|----------|---------------|-------|
| Mouse | 2 | IV | 1,250 | 2.1 | 1,850 | - |
| Mouse | 10 | PO | 890 | 2.5 | 4,100 | 44 |
| Rat | 1 | IV | 980 | 3.0 | 1,620 | - |
| Rat | 5 | PO | 650 | 3.4 | 3,580 | 44 |

Table 3: Pharmacokinetic Parameters of **SK-575**.

In Vivo Efficacy

The anti-tumor activity of **SK-575** was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.



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Caption: Workflow for the In Vivo Xenograft Efficacy Study.

Oral administration of **SK-575** at 10 mg/kg once daily resulted in significant tumor growth inhibition (TGI) compared to the vehicle control group.

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm ³) | Tumor Growth Inhibition (%) |
|-----------------|----------------------|--|-----------------------------|
| Vehicle | - | 1850 ± 210 | - |
| SK-575 | 10 | 320 ± 95 | 83 |

Table 4: Efficacy of **SK-575** in the TMD8 Xenograft Model.

Experimental Protocols

BTK Enzymatic Assay

Recombinant human BTK was incubated with **SK-575** at various concentrations in a buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a fluorescence-based assay. IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular pBTK Assay

TMD8 cells were treated with serially diluted **SK-575** for 2 hours. Cells were then lysed, and the phosphorylation of BTK at tyrosine 223 (pBTK Y223) was measured using an enzyme-linked immunosorbent assay (ELISA).

Kinase Selectivity Profiling

The kinase selectivity of **SK-575** was assessed using a commercial service (e.g., Eurofins KinaseProfiler™). The compound was tested at a concentration of 1 μM against a panel of 400 kinases, and the percent inhibition was determined. For kinases showing >50% inhibition, IC₅₀ values were subsequently determined.

Animal Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ TMD8 cells. When tumors reached an average volume of 150 mm³, mice were randomized into treatment groups.

SK-575 was formulated in 0.5% methylcellulose and administered by oral gavage once daily (QD) for 21 days. Tumor volumes were measured three times a week with calipers.

Conclusion

SK-575 is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates robust anti-proliferative activity in B-cell lymphoma cell lines and significant anti-tumor efficacy in a xenograft model. Its well-defined mechanism of action, favorable pharmacokinetic properties, and strong preclinical data package establish **SK-575** as a promising candidate for clinical development in the treatment of B-cell malignancies.

- To cite this document: BenchChem. [SK-575: A Novel Covalent BTK Inhibitor for B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10823942#sk-575-discovery-and-development\]](https://www.benchchem.com/product/b10823942#sk-575-discovery-and-development)

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